molecular formula C34H65N3O5S B192432 Squalamine CAS No. 148717-90-2

Squalamine

Cat. No.: B192432
CAS No.: 148717-90-2
M. Wt: 628.0 g/mol
InChI Key: UIRKNQLZZXALBI-MSVGPLKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Squalamine is a naturally occurring aminosterol first isolated from the tissues of the dogfish shark (Squalus acanthias). It is known for its broad-spectrum antimicrobial properties and has been studied for its potential therapeutic applications, including antiangiogenic and anticancer activities .

Chemical Reactions Analysis

Types of Reactions: Squalamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

    Substitution: this compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can enhance or alter its biological activity .

Biological Activity

Squalamine is a natural aminosterol derived from the tissues of the dogfish shark (Squalus acanthias). It has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant clinical findings.

This compound exhibits multiple mechanisms that contribute to its biological activity:

  • Antiangiogenic Activity : this compound inhibits the proliferation and migration of endothelial cells, which are crucial for angiogenesis. This effect is mediated through the inhibition of key signaling pathways involving vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and basic fibroblast growth factor (bFGF) . this compound disrupts intracellular calmodulin, leading to altered cellular signaling that prevents neovascularization .
  • Antitumor Effects : In various animal models, this compound has demonstrated significant antitumor activity. For instance, in a glioma xenograft model, this compound reduced tumor growth by 36-43% at a dose of 20 mg/kg/day . Additionally, when combined with chemotherapy agents like cyclophosphamide and cisplatin, this compound enhanced tumor response rates and delayed progression in breast cancer models .
  • Antibacterial Properties : this compound has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. Its mechanism involves disrupting bacterial membranes, leading to ATP release and cell death . This unique action positions this compound as a promising candidate in the fight against antibiotic resistance.

Antitumor Studies

Several clinical trials have investigated the efficacy of this compound in cancer treatment:

  • Phase I Study : A study involving 19 patients assessed the pharmacokinetics and safety of continuous intravenous infusion of this compound. The maximum tolerated dose (MTD) was determined to be 192 mg/m²/day, with dose-limiting toxicities primarily related to hepatotoxicity . Partial tumor responses were observed in patients with various cancers.
  • Phase I/IIA Trial : In this trial, this compound was administered alongside standard chemotherapy for non-small cell lung cancer. The results indicated a clinical response rate of 34% among evaluable patients, with a median survival of 10 months .

Antimicrobial Studies

This compound's antibacterial properties have been highlighted in studies focusing on its efficacy against resistant bacterial strains:

  • A study demonstrated that this compound effectively disrupted the membranes of Staphylococcus aureus and Streptococcus pneumoniae, resulting in significant bacterial cell death .

Table: Summary of Clinical Trials Involving this compound

Study TypePatient PopulationDosageOutcome
Phase I StudyAdvanced cancer patients192 mg/m²/day (MTD)Partial responses; hepatotoxicity noted
Phase I/IIA TrialNon-small cell lung cancer patients300 mg/m²/day34% clinical response; median survival 10 months
Antibacterial StudyMultidrug-resistant bacteriaVarious concentrationsEffective against Gram-positive & Gram-negative bacteria

Q & A

Basic Research Questions

Q. What experimental models are validated for studying Squalamine’s antitumor and anti-angiogenic effects?

Researchers commonly use:

  • Human umbilical vein endothelial cells (HUVECs) for in vitro assays evaluating VEGF-induced proliferation and capillary tube formation .
  • Xenograft models (e.g., MCF-7 breast cancer, lung, and glioblastoma tumors in rodents) to assess tumor growth suppression and angiogenesis inhibition .
  • Bacterial membrane models (e.g., LPS monolayers) to study antimicrobial mechanisms . Methodological Note: Prioritize HER2-overexpressing cell lines to maximize VEGF-driven angiogenic responses .

Q. What molecular targets mediate this compound’s anti-angiogenic activity?

Key targets include:

  • VEGF signaling : this compound blocks VEGF-induced endothelial proliferation by disrupting FAK phosphorylation and F-actin stress fiber organization in HUVECs .
  • Integrins : Reduces endothelial adhesion and migration via integrin suppression .
  • NHE3 exchanger : Inhibits brush-border Na+/H+ exchange, indirectly affecting cell volume and shape . Experimental Design: Combine Western blotting (for FAK phosphorylation) and confocal microscopy (for cytoskeletal changes) to validate mechanisms .

Q. How is this compound synthesized for research applications?

this compound is chemically synthesized via:

  • Reductive amination reactions using sterol precursors and polyamines .
  • Modifications to enhance bioavailability, such as lactate salt formulations . Quality Control: Verify purity using NMR and mass spectrometry, referencing the original 1993 structural characterization .

Q. What are the established safety and pharmacokinetic profiles of this compound in preclinical models?

  • Safety : No cytotoxic effects observed in endothelial or cancer cells at therapeutic doses (≤3.2 μM) .
  • Pharmacokinetics : Ineffective via intravitreal administration but shows systemic efficacy in rodents and humans at 2–4 mg/kg doses . Methodological Note: Use intravenous or intraperitoneal routes for systemic studies; monitor plasma stability using HPLC .

Q. How does this compound exert broad-spectrum antimicrobial activity?

Mechanism:

  • Cationic amphipathic structure disrupts bacterial membranes (Gram-negative and -positive) by neutralizing LPS electrostatic charges .
  • Minimal eukaryotic membrane interaction due to glycolipid sugar groups impairing insertion . Assay Design: Use ATP release assays and dye permeability tests to quantify membrane disruption .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across administration routes be reconciled?

Contradictions arise from:

  • Tissue-specific bioavailability : Intravitreal dosing fails due to rapid clearance, while systemic dosing achieves therapeutic plasma levels .
  • Tumor microenvironment : HER2-overexpressing tumors show enhanced sensitivity due to elevated VEGF secretion . Strategy: Conduct comparative pharmacokinetic studies across routes and tissues, using radiolabeled this compound .

Q. What methodologies optimize this compound concentrations for anti-angiogenesis assays?

Parameter Optimal Range Key Findings Reference
HUVEC proliferation160 nM – 3.2 μMDose-dependent VEGF inhibition; IC₅₀ ~1 μM
Capillary tube formation1 μMComplete disruption of VEGF-induced tubes
Bacterial membrane disruption0.5 mg/mLLPS monolayer penetration
Experimental Tip: Perform dose-response curves with negative controls (e.g., VEGF-only) to isolate this compound-specific effects .

Q. How can researchers differentiate this compound’s direct antitumor effects from its anti-angiogenic actions?

Approaches include:

  • Co-culture systems : Separate tumor cells and endothelial cells to assess indirect angiogenesis suppression .
  • VEGF knockout models : Use CRISPR-edited cancer cells to eliminate VEGF secretion, isolating direct effects .
  • Metabolic profiling : Compare ATP levels in treated tumor vs. endothelial cells to identify cytotoxicity .

Q. What strategies improve this compound’s efficacy in combination therapies?

  • Synergy with chemotherapy : Weekly “metronomic” dosing (100–200 mg/m²) with carboplatin/paclitaxel improves NSCLC response rates but not survival .
  • HER2-targeted agents : Combine with trastuzumab for enhanced regression in HER2+ breast tumors .
  • Antiviral cocktails : Pair with nucleoside analogs (e.g., ribavirin) to exploit membrane charge neutralization . Trial Design: Use adaptive randomization in phase II trials to identify optimal combinations .

Q. What novel mechanisms explain this compound’s antiviral activity beyond membrane charge neutralization?

Emerging hypotheses:

  • Intracellular signaling modulation : Interaction with NHE3 may alter proton gradients critical for viral replication .
  • Immune priming : Indirect activation of innate antiviral pathways via endothelial cell stabilization . Assay Recommendations: Use plaque reduction neutralization tests (PRNTs) and qPCR for viral load quantification .

Properties

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRKNQLZZXALBI-MSVGPLKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H65N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869971
Record name Squalamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148717-90-2
Record name Squalamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148717-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Squalamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Squalamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06461
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Squalamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SQUALAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8PO54Z4V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.